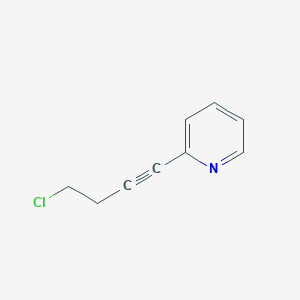

2-(4-Chlorobut-1-yn-1-yl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

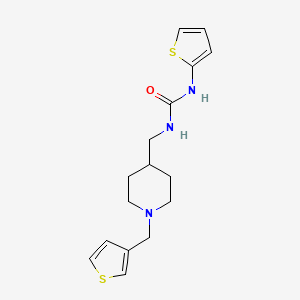

2-(4-Chlorobut-1-yn-1-yl)pyridine is a chemical compound with the CAS Number: 1339733-13-9 . It has a molecular weight of 165.62 and its IUPAC name is 2-(4-chloro-1-butynyl)pyridine .

Molecular Structure Analysis

The InChI code for 2-(4-Chlorobut-1-yn-1-yl)pyridine is 1S/C9H8ClN/c10-7-3-1-5-9-6-2-4-8-11-9/h2,4,6,8H,3,7H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-Chlorobut-1-yn-1-yl)pyridine include a molecular weight of 165.62 . Unfortunately, the web search results did not provide more detailed physical and chemical properties such as boiling point, melting point, and density.Applications De Recherche Scientifique

Spin-Transitions and Light-Induced Effects

Research has explored the synthesis of pyridine derivatives, focusing on their thermal and light-induced spin-transitions. For instance, iron(II) complexes of 2,6-bis(4-halopyrazolyl)pyridines have been synthesized, revealing polymorphism's influence on spin-crossover compounds. These complexes exhibit abrupt spin-transitions and light-induced excited state spin transitions (LIESST) effects, demonstrating their potential in creating responsive materials for sensors and switches (Pritchard et al., 2009).

Coordination Chemistry and Ligand Synthesis

The coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands has been extensively reviewed. These compounds serve as versatile terpyridine analogues, with applications ranging from luminescent lanthanide compounds for biological sensing to iron complexes showing unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Magnetic and Optical Properties

A new family of nonanuclear lanthanide clusters has been discovered, showcasing magnetic and optical properties. The Dy(III) clusters exhibit single-molecule magnetism behavior, while the Eu(III) clusters demonstrate intense red photoluminescence, highlighting their potential in magnetic storage and photonic devices (Alexandropoulos et al., 2011).

Proton Transfer and Electronic Structure

The study of pyridine and its derivatives with atomic chlorine has provided insights into the substituent effect and the nature of bonding. Such studies are crucial for understanding chemical reactions and designing molecules with desired electronic and reactive properties (Sutradhar et al., 2015).

Corrosion Inhibition

Schiff base compounds derived from pyridine analogues have been identified as effective corrosion inhibitors for mild steel in hydrochloric acid, showcasing the chemical industry's practical applications. These findings contribute to developing new, more efficient materials for corrosion protection (Ashassi-Sorkhabi et al., 2005).

Safety and Hazards

Propriétés

IUPAC Name |

2-(4-chlorobut-1-ynyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN/c10-7-3-1-5-9-6-2-4-8-11-9/h2,4,6,8H,3,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFQINEAATARLBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C#CCCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorobut-1-yn-1-yl)pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

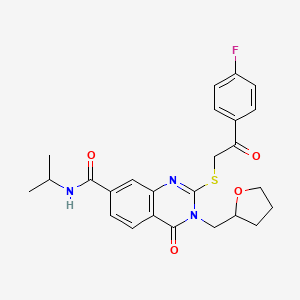

![2,4-Dimethyl-6-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2684411.png)

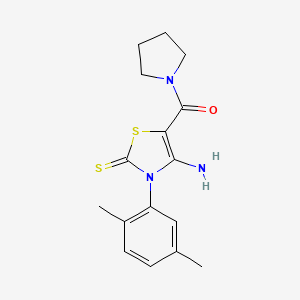

![(Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2684413.png)

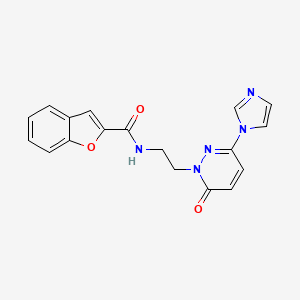

![Tert-butyl N-[4-[(2-chloropyrimidine-5-carbonyl)amino]cyclohexyl]carbamate](/img/structure/B2684429.png)

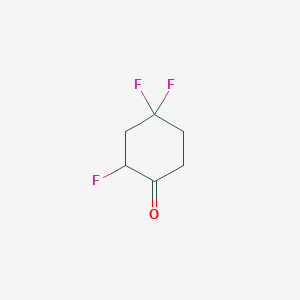

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide](/img/structure/B2684430.png)

![2-(4,5-dichloro-1H-imidazol-1-yl)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B2684431.png)

![N-cyclohexyl-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2684432.png)